5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid
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Overview
Description
5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid is a modified furoic acid . It has a molecular weight of 222.63 and its IUPAC name is 5-(4-chlorophenyl)-2-furoic acid . It is stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of furan derivatives has been explored in various studies. For instance, the concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid under solvent-free conditions via a disproportionation reaction has been described . By reacting potassium-2-furoate at 260 °C in the presence of 22 mol% of Lewis acidic catalysts like CdI2 or ZnCl2, potassium-2-furoate is disproportionated to furan and furandicarboxylic acids .Molecular Structure Analysis
The molecular structure of 5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid is represented by the linear formula C11H7ClO3 . The InChI code for this compound is 1S/C11H7ClO3/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H, (H,13,14) .Chemical Reactions Analysis
Furan derivatives undergo various chemical reactions. For instance, the concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid under solvent-free conditions via a disproportionation reaction has been described . This reaction involves the use of Lewis acidic catalysts like CdI2 or ZnCl2 .Physical And Chemical Properties Analysis
5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid is a solid substance . It has a molecular weight of 222.63 . The compound is stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Pharmacological Applications
Sulfonamides, which include structures related to 5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid, have been extensively studied for their pharmacological properties. These compounds are found in a wide range of clinically used drugs, from diuretics to carbonic anhydrase inhibitors (CAIs). The exploration of sulfonamides has led to the discovery of novel drugs with significant antitumor activity, such as apricoxib and pazopanib. These findings highlight the potential of sulfonamide compounds in developing new therapeutic agents targeting various diseases, including glaucoma and cancer (Carta, Scozzafava, & Supuran, 2012).
Material Science and Industrial Applications
Research on furan derivatives, closely related to 5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid, has opened new avenues in material science and sustainable production. Furan derivatives are considered pivotal in developing new generations of polymers, functional materials, and fuels derived from plant biomass. This shift towards bio-based feedstocks represents a significant step towards more sustainable chemical industries and highlights the role of such compounds in future materials science (Chernyshev, Kravchenko, & Ananikov, 2017).
Environmental Studies
In the environmental context, perfluorinated acids, a class of compounds that could include derivatives or structures related to 5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid, have been studied for their bioaccumulation potential. Research indicates that perfluorinated carboxylates (PFCAs) and perfluorinated sulfonates (PFASs) are environmentally persistent and have been detected across various wildlife. This research provides critical insights into the environmental behavior and potential risks associated with these compounds, informing regulatory actions and environmental protection efforts (Conder, Hoke, de Wolf, Russell, & Buck, 2008).
Safety and Hazards
Future Directions
The future directions for the study of furan derivatives are vast. Furan platform chemicals are being explored for their potential to replace traditional resources such as crude oil with biomass . This would involve replacing the workhorse of chemical reactants and petroleum refineries with biorefineries . The manufacture and uses of furan platform chemicals directly available from biomass are being studied .
properties
IUPAC Name |
5-(4-chlorophenyl)sulfonylfuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO5S/c12-7-1-3-8(4-2-7)18(15,16)10-6-5-9(17-10)11(13)14/h1-6H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBDPMWDUUVAKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC=C(O2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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